4-Chloro-5-iodothiophene-2-sulfonyl chloride

Description

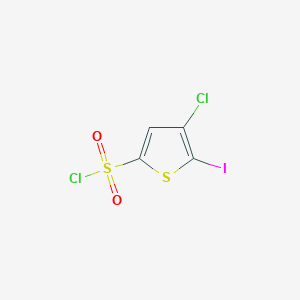

4-Chloro-5-iodothiophene-2-sulfonyl chloride is a halogenated thiophene derivative featuring a sulfonyl chloride functional group. Its molecular formula is C₄Cl₂IO₂S₂, with substituents at positions 4 (chloro), 5 (iodo), and 2 (sulfonyl chloride) on the thiophene ring. This compound is primarily utilized in organic synthesis as a reactive intermediate for constructing sulfonamides, sulfonate esters, and other sulfur-containing molecules. The presence of iodine introduces steric bulk and electronic effects, influencing its reactivity and applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

4-chloro-5-iodothiophene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2IO2S2/c5-2-1-3(10-4(2)7)11(6,8)9/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFANGVDDNEGEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)I)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2IO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-iodothiophene-2-sulfonyl chloride typically involves the chlorination and iodination of thiophene derivatives, followed by sulfonylation. One common method includes:

Chlorination: Thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to form 4-chlorothiophene.

Iodination: The 4-chlorothiophene is then iodinated using iodine and a suitable oxidizing agent like nitric acid to yield 4-chloro-5-iodothiophene.

Sulfonylation: Finally, the 4-chloro-5-iodothiophene is treated with chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-iodothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: The sulfonyl chloride group can be reduced to a sulfonamide or oxidized to a sulfone.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

Oxidation and Reduction: Reducing agents like lithium aluminum hydride or oxidizing agents like hydrogen peroxide.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products:

Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonates, or thiophenes with different substituents.

Oxidation and Reduction Products: Sulfonamides or sulfones.

Coupling Products: Biaryl compounds or more complex thiophene derivatives.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

4-Chloro-5-iodothiophene-2-sulfonyl chloride serves as a crucial intermediate in the synthesis of more complex organic compounds. It acts as an electrophile, capable of reacting with nucleophiles to form new carbon-sulfur and carbon-nitrogen bonds. This property is exploited in the synthesis of various thiophene derivatives that have applications in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Thiophene Derivatives

In a study, researchers synthesized a series of thiophene derivatives using this compound as a starting material. The derivatives exhibited diverse biological activities, showcasing the compound's utility as a building block in organic synthesis .

Medicinal Chemistry

Pharmaceutical Development

The compound is significant in medicinal chemistry for developing pharmaceutical agents targeting specific enzymes or receptors. Its sulfonyl chloride group allows for the modification of biomolecules, enhancing their therapeutic potential.

Case Study: Anticancer Activity

Research has demonstrated that derivatives synthesized from this compound show promising anticancer activity. In one study, compounds derived from this thiophene exhibited significant cytotoxic effects against various cancer cell lines, including colon and breast cancers . The mechanism involved the inhibition of tubulin polymerization, which is critical for cancer cell proliferation.

Material Science

Synthesis of Conductive Polymers

In material science, this compound is used to synthesize conductive polymers. These materials have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

| Material Application | Description |

|---|---|

| Conductive Polymers | Used in electronic devices due to their electrical conductivity and flexibility. |

| Organic Electronics | Employed in OLEDs and OPVs for improved performance and efficiency. |

Biological Research

Reagent for Biomolecule Modification

The compound is utilized as a reagent for modifying biomolecules, aiding in the study of enzyme mechanisms and protein interactions. Its ability to react with nucleophilic amino acid residues allows researchers to investigate protein function and dynamics.

Case Study: Enzyme Mechanism Studies

A study highlighted the use of this compound to modify specific proteins involved in metabolic pathways. This modification provided insights into enzyme mechanisms and potential targets for drug development .

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodothiophene-2-sulfonyl chloride depends on its application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new bonds. In biological systems, it can modify proteins or other biomolecules by reacting with nucleophilic amino acid residues, potentially altering their function or activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The table below compares key structural and physicochemical properties of 4-chloro-5-iodothiophene-2-sulfonyl chloride with analogues:

Key Observations:

- Steric and Electronic Effects : The iodine substituent in the target compound increases molecular weight by ~112 g/mol compared to the methyl-substituted analogue (). Iodine’s electron-withdrawing nature enhances electrophilicity at the sulfonyl chloride group, facilitating nucleophilic substitution reactions.

- Solubility: Methyl and acetamidomethyl substituents improve solubility in polar solvents (e.g., methanol, DMSO) due to hydrogen-bonding capabilities . In contrast, the hydrophobic iodine group likely reduces aqueous solubility.

- Functional Group Diversity : The acetamidomethyl and thiazole substituents () introduce nitrogen atoms, broadening utility in medicinal chemistry (e.g., enzyme inhibition or receptor binding).

Biological Activity

4-Chloro-5-iodothiophene-2-sulfonyl chloride is a synthetic compound that has garnered attention due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the chlorination and iodination of thiophene derivatives, followed by sulfonation. The compound can be prepared through various methods, including the reaction of thiophene derivatives with sulfonyl chlorides under controlled conditions. This process allows for the introduction of both chlorine and iodine substituents, which are crucial for its subsequent biological activity.

Antimicrobial Properties

Research has indicated that compounds containing thiophene rings exhibit significant antimicrobial activity. Specifically, this compound has been tested for its efficacy against various bacterial strains. In vitro studies demonstrated that this compound inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been investigated in several cancer cell lines. Studies show that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell death. The mechanism involves the disruption of mitochondrial membrane potential and the generation of reactive oxygen species (ROS), which are critical factors in cancer cell apoptosis .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes. For instance, it has been observed to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This inhibition could have implications for treating neurodegenerative diseases such as Alzheimer's . The structure-activity relationship (SAR) studies suggest that the presence of the sulfonyl chloride group enhances enzyme binding affinity.

Case Studies

- Antimicrobial Efficacy : A study conducted on various thiophene derivatives, including this compound, reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .

- Cytotoxicity Testing : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 20 µM .

- Enzyme Inhibition : The compound was tested for AChE inhibition using a colorimetric assay, revealing an IC50 value of 15 µM, which is comparable to known inhibitors .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.